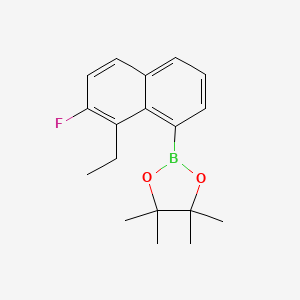![molecular formula C10H12N2O3 B13935910 4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid is an organic compound with the molecular formula C10H12N2O3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a methylaminocarbonylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-formylbenzoic acid with methylamine and carbon dioxide under controlled conditions. The reaction typically proceeds as follows:
Step 1: 4-Formylbenzoic acid is reacted with methylamine in the presence of a suitable catalyst, such as palladium on carbon, to form the intermediate this compound.
Step 2: The intermediate is then subjected to carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and automated systems can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylaminocarbonylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid: A structurally similar compound with an amino group instead of the methylaminocarbonylamino group.
4-Formylbenzoic acid: The precursor used in the synthesis of 4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid.
4-Methylaminobenzoic acid: A compound with a similar structure but lacking the carbonyl group.
Uniqueness
This compound is unique due to the presence of the methylaminocarbonylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
4-[(methylcarbamoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-11-10(15)12-6-7-2-4-8(5-3-7)9(13)14/h2-5H,6H2,1H3,(H,13,14)(H2,11,12,15) |
Clé InChI |
FABDSENWVRJHNP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NCC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B13935832.png)
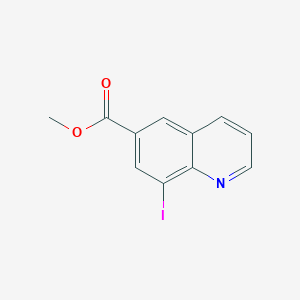
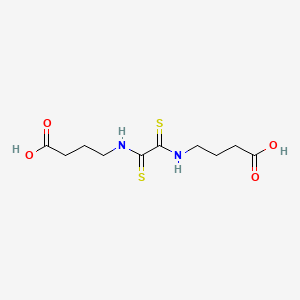
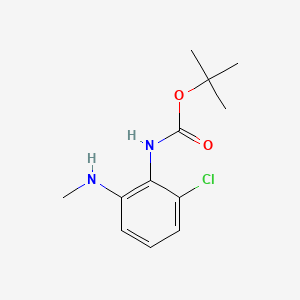
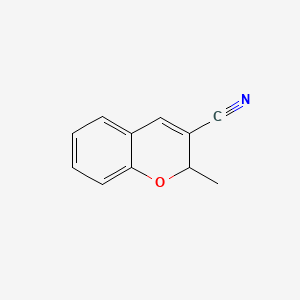

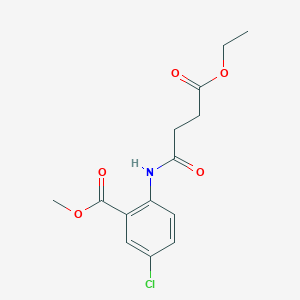
![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)
![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)



